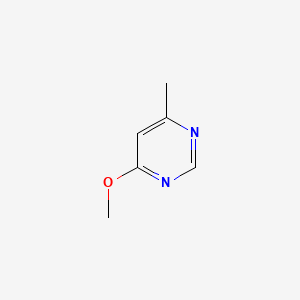
Difenil(4-vinilfenil)fosfina
Descripción general
Descripción
Diphenylphosphinostyrene, also known as 4-vinyltriphenylphosphine or DPPST, is a compound with the empirical formula C20H17P . It has a molecular weight of 288.32 . It is a solid substance that is white to off-white in color . It is used as a polymerizable reagent and ligand suitable for various types of coupling reactions .
Synthesis Analysis
Diphenylphosphinostyrene can be synthesized by free-radical copolymerization. In one study, triphenylphosphine-containing thermo-responsive copolymers of 4-(diphenylphosphino) styrene (DPPS), di(ethylene glycol) methyl ether methacrylate (DEGMA), and oligo(ethylene glycol) methyl ether methacrylate were synthesized using azodiisobutyronitrile (AIBN) as an initiator in solution polymerization .
Molecular Structure Analysis
The molecular structure of Diphenylphosphinostyrene involves a styrene molecule where the phenyl group is substituted with a diphenylphosphino group . This structure allows it to participate in various types of chemical reactions.
Chemical Reactions Analysis
Diphenylphosphinostyrene is suitable for a variety of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction .
Physical and Chemical Properties Analysis
Diphenylphosphinostyrene is a solid substance that is white to off-white in color . It has a melting point of 75-80 °C . It is a polymerizable reagent, meaning it can form polymers under suitable conditions .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
La difenil(4-vinilfenil)fosfina es un ligando valioso en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono y carbono-heteroátomo. Se utiliza a menudo en reacciones de acoplamiento cruzado catalizadas por paladio, como las reacciones de Suzuki-Miyaura y Stille, que son fundamentales para la construcción de moléculas orgánicas complejas . La fosfina actúa como un agente estabilizador para el catalizador metálico y puede influir en la reactividad y la selectividad de la reacción.
Química Medicinal
En la química medicinal, los ligandos de fosfina como la this compound juegan un papel crucial en el descubrimiento y desarrollo de fármacos. Se utilizan para crear moléculas complejas con potencial actividad farmacológica. La capacidad del compuesto para formar complejos estables con varios metales puede explotarse para sintetizar nuevos metalofármacos .
Ciencia de Materiales
La this compound se utiliza en la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades únicas. Su incorporación a los polímeros puede conducir a materiales con mayor estabilidad térmica, conductividad eléctrica y fotoluminiscencia, que son útiles en electrónica y fotónica .
Química de Polímeros
Este compuesto también es significativo en la química de polímeros, donde se utiliza como monómero para crear polímeros funcionalizados con fosfina. Estos polímeros pueden actuar como soportes para catalizadores o como reactivos en diversas transformaciones químicas. El grupo vinílico en la this compound le permite copolymerizarse con otros monómeros, lo que lleva a una amplia gama de aplicaciones en catálisis soportada en polímeros .
Catálisis
La this compound sirve como ligando en la catálisis, mejorando la eficiencia de varios procesos catalíticos. Es particularmente útil en la catálisis homogénea, donde su capacidad para modular las propiedades electrónicas y estéricas de un centro metálico puede conducir a una mayor actividad catalítica y selectividad .
Aplicaciones Ambientales
Si bien las aplicaciones ambientales específicas de la this compound no están ampliamente documentadas, los ligandos de fosfina, en general, se están explorando por su posible uso en la remediación ambiental. Podrían utilizarse para desarrollar catalizadores que faciliten la descomposición de contaminantes o para la captura y conversión de gases de efecto invernadero .
Safety and Hazards
Direcciones Futuras
While specific future directions for Diphenylphosphinostyrene are not mentioned in the sources, its use in various types of coupling reactions suggests potential applications in the synthesis of complex organic molecules. Additionally, its role in the synthesis of thermo-responsive copolymers indicates potential applications in the development of smart materials .
Mecanismo De Acción
Target of Action
Diphenyl(4-vinylphenyl)phosphine, also known as Diphenylphosphinostyrene, is an organic phosphine compound . The primary target of this compound is the phosphorus atom in its structure, which has a lone pair of electrons . This allows it to react with other compounds, particularly copper(I) salts, to form complexes .
Mode of Action
The phosphorus atom in Diphenyl(4-vinylphenyl)phosphine exhibits high reactivity due to its lone pair of electrons . This allows it to form complexes with copper(I) salts, which are widely used in catalytic reactions . The formation of these complexes results in changes in the chemical structure and properties of the compound.
Biochemical Pathways
It’s known that the compound is used in catalytic reactions, suggesting that it may play a role in various chemical synthesis processes .
Pharmacokinetics
It’s important to note that the compound has good solubility in common nonpolar solvents such as ethyl acetate and dichloromethane , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Diphenyl(4-vinylphenyl)phosphine is the formation of complexes with copper(I) salts . These complexes are used in catalytic reactions, suggesting that the compound plays a crucial role in facilitating these reactions .
Action Environment
The action of Diphenyl(4-vinylphenyl)phosphine can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place . It should also be kept away from oxidizing agents, acids, and bases . Proper laboratory safety practices must be followed when handling and using this compound .
Análisis Bioquímico
Biochemical Properties
Diphenyl(4-vinylphenyl)phosphine is characterized by the presence of a phosphorus atom that has a lone pair of electrons . This makes it capable of reacting with other compounds. For instance, it can react with copper(I) salts to form complexes, which are widely used in catalytic reactions
Molecular Mechanism
It is known that the phosphorus atom in Diphenyl(4-vinylphenyl)phosphine has a lone pair of electrons, which allows it to participate in electrophilic reactions
Propiedades
IUPAC Name |
(4-ethenylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLKHQCXVNBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27966-53-6 | |
| Record name | Phosphine, (4-ethenylphenyl)diphenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27966-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90110006 | |
| Record name | (4-Ethenylphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40538-11-2 | |
| Record name | (4-Ethenylphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylphosphinostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)












